molecular formula C13H7Cl5N2O B11955653 1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea CAS No. 106472-43-9

1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea

Cat. No.: B11955653
CAS No.: 106472-43-9
M. Wt: 384.5 g/mol
InChI Key: XRWOPVDDRLUGHA-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea is a chemical compound known for its unique structure and properties It consists of two phenyl rings substituted with chlorine atoms and connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,4-dichloroaniline with 2,4,6-trichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the chlorine substituents or the urea linkage.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential use in pharmaceuticals and agrochemicals.

    Medicine: Research explores its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-phenylurea
  • 1-(2,4,6-Trichlorophenyl)-3-phenylurea
  • 1-(2,4-Dichlorophenyl)-3-(4-chlorophenyl)urea

Uniqueness

1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea stands out due to the presence of multiple chlorine atoms on both phenyl rings, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea, commonly referred to as a dichlorophenylurea derivative, is a compound of significant interest in pharmacological and agricultural research due to its biological activity. This article explores its mechanisms of action, biological targets, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

  • Molecular Formula : C13H8Cl4N2O
  • Molecular Weight : 335.02 g/mol
  • CAS Number : 31118-87-3

The compound features a urea functional group bonded to dichlorophenyl and trichlorophenyl moieties, which contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cellular processes. For instance, similar compounds have demonstrated the ability to inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis and cell proliferation .
  • Antiproliferative Effects : Studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, related compounds have shown IC50 values indicating effective growth inhibition in MCF-7 breast cancer cells .
  • Endothelial Cell Differentiation : Research has highlighted the role of similar small molecules in promoting endothelial cell differentiation from mesenchymal stem cells (MSCs), which is critical for vascular repair and regeneration .

Biological Targets

The primary biological targets for this compound include:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to decreased synthesis of tetrahydrofolate, impacting DNA replication and repair mechanisms.
  • Kinases : The compound may interact with various kinases involved in signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityTargetIC50/Effect
Induction of endothelial differentiationMSCsIncreased CD31 expression
Inhibition of DHFRDHFRHigh-affinity binding
Antiproliferative effects on MCF-7 cellsCancer cellsIC50 = 70.74 ± 3.95 μg/mL

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Cancer Treatment : Due to its antiproliferative properties, it may serve as a lead compound for developing anti-cancer agents.
  • Vascular Regeneration : Its ability to promote endothelial cell differentiation suggests potential use in therapies aimed at enhancing vascular repair following injury or in conditions like atherosclerosis.

Properties

CAS No.

106472-43-9

Molecular Formula

C13H7Cl5N2O

Molecular Weight

384.5 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea

InChI

InChI=1S/C13H7Cl5N2O/c14-6-1-2-11(8(16)3-6)19-13(21)20-12-9(17)4-7(15)5-10(12)18/h1-5H,(H2,19,20,21)

InChI Key

XRWOPVDDRLUGHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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